Chloramphenicol Palmitate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

RN given refers to ((R-(R*,R*))-isomer)

See also: Chloramphenicol (has active moiety).

Propriétés

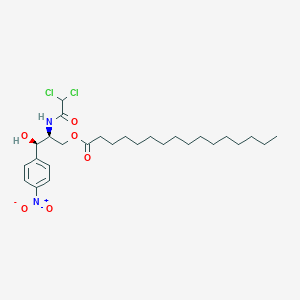

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKHGMGELZGJQE-ILBGXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048699 | |

| Record name | Chloramphenicol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-43-8 | |

| Record name | Chloramphenicol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol palmitate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramphenicol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Chloramphenicol Palmitate for Preformulation Studies

For: Researchers, Scientists, and Drug Development Professionals On: Core Physicochemical Characterization of Chloramphenicol (B1208) Palmitate

This technical guide provides an in-depth analysis of the essential physicochemical properties of chloramphenicol palmitate, a critical prodrug antibiotic. The data and protocols herein are curated to support robust preformulation studies, enabling the development of stable, safe, and effective pharmaceutical dosage forms.

This compound is the palmitic acid ester of chloramphenicol, developed to mask the intensely bitter taste of the parent antibiotic, making it suitable for pediatric oral suspensions.[1][2][3] As a prodrug, it is inactive and must be hydrolyzed by intestinal esterases to release the active chloramphenicol for absorption.[3][4][5][6] The efficiency of this conversion and the subsequent bioavailability are intrinsically linked to the physicochemical properties of the drug substance, particularly its solid-state form. A thorough understanding of these characteristics is therefore paramount for formulation design.

General Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below.

| Property | Value | References |

| IUPAC Name | [(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | [7] |

| CAS Number | 530-43-8 | [1][2][3][7][8] |

| Molecular Formula | C₂₇H₄₂Cl₂N₂O₆ | [1][3][6][7][9][10] |

| Molecular Weight | 561.54 g/mol | [3][7][9][10][11] |

| Appearance | White to off-white or yellowish, unctuous crystalline powder. | [1][9][11] |

Solid-State Properties and Polymorphism

Polymorphism is the most critical preformulation consideration for this compound, as different crystal forms exhibit vastly different therapeutic activities.[12][13][14] The drug is known to exist in multiple crystalline forms, most notably Forms A, B, and C (also referred to as I, II, and III), as well as an amorphous state.[12][14][15]

-

Form A (Form I): This is the most thermodynamically stable polymorph. However, it is therapeutically inactive due to its low solubility and dissolution rate, which leads to poor bioavailability.[13][14][15]

-

Form B (Form II): This is a metastable form with higher free energy.[12][13] Its greater solubility and faster dissolution rate result in improved bioavailability, making it the desired form for pharmaceutical manufacturing.[12][14][16]

-

Form C (Form III): This form is highly unstable and readily converts to the more stable forms.[12][13][14]

-

Amorphous Form: An amorphous, non-crystalline form also exists.[12]

The difference in bioavailability among polymorphs is directly attributed to their dissolution rates, which consequently affects the rate of enzymatic hydrolysis to the active chloramphenicol.[16] Control of the solid state during manufacturing and throughout the product's shelf life is therefore essential.

| Polymorph Property | Form A (Stable) | Form B (Metastable) | Form C (Unstable) | References |

| Thermodynamic Stability | Highest | Intermediate | Lowest | [14][16] |

| Bioavailability | Inactive / Very Low | Active / High | Unstable | [13][14][15] |

| Melting Point | ~90 °C | ~87 °C | ~87 °C | [17] |

| Solubility | Low | Higher than Form A | Highest (but unstable) | [13][14][15] |

Key Quantitative Physicochemical Data

Precise quantitative data is the foundation of formulation development. The following table summarizes the key physicochemical parameters for this compound.

| Parameter | Value | Notes | References |

| Melting Range | 87 °C to 95 °C | The observed range depends heavily on the polymorphic form present. Form A melts higher (~90°C) than Form B (~87°C). | [1][17][18] |

| Solubility (Water) | 8.423 µg/L (at 25 °C) | Very slightly soluble in water. | [2][9] |

| Solubility (Organic) | Soluble in methanol, ethanol, DMF, DMSO. Sparingly soluble in ethyl acetate. | Highly soluble in alcohol (parent chloramphenicol). The palmitate ester is sparingly soluble in alcohol. | [3][9][19][20] |

| pKa (Predicted) | 10.69 ± 0.46 | The molecule has weakly acidic protons. | [2][3][9][10] |

| LogP (Predicted) | 7.86 | Indicates high lipophilicity, consistent with its poor water solubility. | [21] |

| Specific Rotation | +21° to +25° | In dehydrated alcohol (50 mg/mL). | [18] |

| UV λmax | 271 nm | In ethanol. | [2][3][8][9] |

Experimental Protocols for Characterization

Reliable characterization requires standardized methodologies. The following protocols are fundamental for preformulation assessment.

Melting Point Determination (Capillary Method - USP <741>)

This method determines the temperature range over which the crystalline solid transitions to a liquid.

-

Sample Preparation: The drug substance is finely powdered and dried in a vacuum desiccator over a suitable drying agent to constant weight.[22]

-

Capillary Loading: The dry powder is packed into a capillary tube (e.g., 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[22]

-

Measurement: The capillary is placed in a calibrated melting point apparatus. The temperature is raised until it is approximately 5°C below the expected melting point.

-

Heating Rate: The temperature is then increased at a controlled rate, typically 1 °C/minute.[22]

-

Recording: The range is recorded from the temperature at which the substance begins to collapse or liquefy (onset point) to the temperature at which it is completely molten (clear point).[22]

Solubility Determination (Equilibrium Shake-Flask Method)

This method measures the saturation concentration of the drug in a specific solvent at a constant temperature.

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: The resulting suspension is filtered (using a filter that does not adsorb the drug) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry at 271 nm.

Polymorph Characterization

A combination of techniques is required to unambiguously identify and quantify the polymorphic forms.

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies. For this compound, DSC can distinguish Form A (m.p. ~90°C) from Forms B and C (m.p. ~87°C). Form C is uniquely identified by a characteristic exothermic transition at approximately 61°C prior to melting.[17]

-

X-Ray Powder Diffraction (XRPD): XRPD is the definitive method for identifying crystalline structures. Each polymorph produces a unique diffraction pattern, or "fingerprint," based on the arrangement of molecules in the crystal lattice. This allows for both qualitative identification and quantitative analysis of the different forms in a mixture.[23]

-

Raman Spectroscopy: This vibrational spectroscopy technique provides information about the molecular structure and lattice vibrations. It is non-destructive and can differentiate between polymorphs based on their distinct spectral signatures. When coupled with a hot stage (Hot-Stage Raman Microscopy), it can be used to monitor solid-state transformations between polymorphs as a function of temperature.[12][15]

Visualized Workflows and Pathways

Understanding the logical flow of preformulation studies and the biological fate of the prodrug is essential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 530-43-8 [m.chemicalbook.com]

- 3. This compound | 530-43-8 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C27H42Cl2N2O6 | CID 443382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 530-43-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. 530-43-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of this compound Form C and Absorption Assessments of this compound Polymorphs [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 19. bioaustralis.com [bioaustralis.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound | CAS#:106322-62-7 | Chemsrc [chemsrc.com]

- 22. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Melting Point and Polymorphism of Chloramphenicol Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208) palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol, is known to exist in multiple polymorphic forms, which significantly impact its physicochemical properties, including melting point, solubility, and bioavailability. This technical guide provides a comprehensive overview of the melting point and polymorphism of chloramphenicol palmitate. It includes a detailed summary of the melting points of its different crystalline forms, in-depth experimental protocols for their characterization, and a visual representation of their thermodynamic and kinetic relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient (API).

Introduction to Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, known as polymorphs, have the same chemical composition but differ in their internal crystal lattice. Consequently, polymorphs of the same compound can exhibit different physical and chemical properties, such as melting point, solubility, dissolution rate, and stability. In the pharmaceutical industry, controlling polymorphism is critical as it can directly influence the bioavailability, therapeutic efficacy, and stability of a drug product.

This compound primarily exists in three well-characterized polymorphic forms: A, B, and C.[1] An amorphous form has also been reported.[2] These forms are also sometimes referred to as α, β, and γ, or I, II, and III. Form A is the most thermodynamically stable but exhibits the lowest solubility and bioavailability.[1][2] Forms B and C are metastable, with higher solubility and bioavailability compared to Form A.[1][2] Due to its enhanced bioavailability, Form B is often the desired polymorph for pharmaceutical formulations.[1] Understanding the characteristics and interconversion of these polymorphs is therefore essential for the development of stable and effective this compound drug products.

Melting Point Data of this compound Polymorphs

The melting point is a key thermodynamic property used to characterize and differentiate between the polymorphic forms of a substance. The melting points of this compound polymorphs have been determined using techniques such as Differential Scanning Calorimetry (DSC). A summary of the reported melting points is presented in Table 1.

| Polymorphic Form | Melting Point (°C) | Notes |

| Form A | 90 - 92 | Thermodynamically stable form.[3] |

| Form B | 87 | Metastable form.[3] |

| Form C | 87 | Metastable form. Often exhibits an exothermic transition prior to melting.[3] |

Note: The reported melting points can vary slightly between different studies due to variations in experimental conditions such as heating rate and sample purity.

Experimental Protocols for Polymorph Characterization

The characterization of this compound polymorphs relies on a combination of thermoanalytical and spectroscopic techniques. The most commonly employed methods are Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Infrared (IR) Spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the melting point and observing polymorphic transitions.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization or polymorphic transitions, are detected.

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Typical Experimental Parameters:

-

Heating Rate: A heating rate of 10 °C/min is commonly used. Faster or slower heating rates can be employed to investigate kinetic transitions.

-

Temperature Range: The sample is typically heated from ambient temperature to a temperature above the melting point of all forms (e.g., 25 °C to 120 °C).

-

Atmosphere: The experiment is usually conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

-

-

Data Interpretation: The DSC thermogram of Form A shows a single endothermic peak corresponding to its melting point.[3] The thermograms of Forms B and C also show endothermic melting peaks at a lower temperature.[3] Notably, the DSC thermogram of Form C often displays an exothermic event prior to melting, which corresponds to its conversion to a more stable form (likely Form B).[3]

X-ray Powder Diffraction (XRPD)

XRPD is a powerful non-destructive technique that provides information about the crystal structure of a material.

-

Principle: XRPD analyzes the diffraction pattern of X-rays scattered by the crystalline lattice of a sample. Each polymorphic form has a unique crystal structure and therefore produces a distinct diffraction pattern.

-

Sample Preparation: A sufficient amount of the powdered sample is placed in a sample holder and gently flattened to ensure a smooth surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used.

-

Typical Experimental Parameters:

-

Radiation: Copper Kα radiation (λ = 1.5406 Å) is commonly used.

-

Voltage and Current: The X-ray tube is typically operated at settings such as 40 kV and 40 mA.

-

Scan Range (2θ): The diffraction pattern is recorded over a specific angular range, for example, from 5° to 40° 2θ.

-

Scan Speed: A continuous scan with a specific step size and time per step is employed.

-

-

Data Interpretation: The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). Each polymorph of this compound will exhibit a unique set of diffraction peaks at characteristic 2θ angles, allowing for their unambiguous identification and quantification in a mixture.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the different polymorphic forms based on their distinct vibrational spectra.

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The vibrational modes of the molecules in the crystal lattice are sensitive to the polymorphic form.

-

Sample Preparation:

-

Liquid Paraffin (B1166041) (Mineral Oil) Mull: A small amount of the sample is mixed with a few drops of liquid paraffin to form a paste (mull). This mull is then placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4]

-

Potassium Bromide (KBr) Disc: A small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disc under high pressure. Caution should be exercised with this method as the pressure applied during disc preparation can sometimes induce polymorphic transformations.[5]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Typical Experimental Parameters:

-

Spectral Range: The spectrum is usually recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 2 cm⁻¹ or 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Interpretation: The IR spectra of the different polymorphs of this compound show characteristic differences in the positions and intensities of certain absorption bands. For example, the region around 840-860 cm⁻¹ can be used to differentiate between Form A and other forms.[4]

Polymorphic Transformations and Stability

The different polymorphic forms of this compound can interconvert under various conditions such as changes in temperature, grinding, and contact with solvents.

Thermodynamic Stability

The thermodynamic stability of the this compound polymorphs follows the order: Form A > Form B > Form C .[1] This means that Form A is the most stable and has the lowest energy, while Forms B and C are metastable and have higher energies. Over time, the metastable forms will tend to convert to the more stable Form A.

Kinetic Transformations

Kinetic factors play a crucial role in the interconversion of polymorphs.

-

Effect of Temperature: Heating can induce polymorphic transitions. For instance, when Form C is heated, it can transform to Form B before melting.[2] Prolonged heating of Form B can lead to its conversion to the more stable Form A.[2]

-

Effect of Mechanical Stress: Mechanical stress, such as grinding, can also induce polymorphic transformations. Grinding of Form C has been shown to lead to its conversion to Form B, and with further grinding, to Form A.[2]

The relationship between the polymorphic forms can be visualized as follows:

Conclusion

The polymorphism of this compound has a profound impact on its physicochemical properties and, consequently, its pharmaceutical performance. A thorough understanding and characterization of the different polymorphic forms are essential for ensuring the quality, stability, and efficacy of drug products containing this API. This technical guide has provided a detailed overview of the melting points, characterization methods, and stability relationships of this compound polymorphs, offering a valuable resource for professionals in the pharmaceutical sciences. The application of the described experimental protocols will enable the reliable identification and control of the desired polymorphic form throughout the drug development and manufacturing processes.

References

- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. crs.edqm.eu [crs.edqm.eu]

- 5. IR spectroscopy of this compound. Polymorph alteration caused by the KBr disc technique - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Chloramphenicol Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of chloramphenicol (B1208) palmitate in various organic solvents, a critical parameter for research, formulation development, and drug delivery applications. This document outlines available solubility data, details experimental protocols for solubility determination, and discusses the significant impact of polymorphism on this key physicochemical property.

Introduction to Chloramphenicol Palmitate

This compound is a prodrug of the broad-spectrum antibiotic chloramphenicol. The palmitate ester is synthesized to mask the bitter taste of the parent drug, making it more palatable for oral administration, particularly in pediatric formulations. Following oral intake, it is hydrolyzed in the gastrointestinal tract to release the active chloramphenicol. Its efficacy and bioavailability are intrinsically linked to its solubility, which dictates its dissolution rate.

A crucial aspect of this compound's physicochemical properties is its existence in multiple polymorphic forms (A, B, and C). These forms have the same chemical composition but different crystalline structures, leading to significant differences in their physical properties, including solubility and dissolution rate. Form B is the metastable, more soluble, and biologically active form, while Form A is the more stable but less soluble and biologically inactive form.

Solubility of this compound in Organic Solvents

Data Presentation: Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in selected organic solvents. It is important to note that the polymorphic form of the material tested can significantly influence these values.

| Solvent | Temperature (°C) | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [1] |

| Ethanol | Not Specified | Soluble | [2] |

| Methanol | Not Specified | Soluble | [2] |

| Dimethylformamide (DMF) | Not Specified | Soluble | [2] |

| Ethyl Acetate | Not Specified | Sparingly Soluble | [3] |

| Acetonitrile | Not Specified | Slightly Soluble (0.1-1 mg/mL) | [4] |

| Acetone | Not Specified | Soluble | [5] |

| Chloroform | Not Specified | Soluble | [5] |

Note: "Soluble" and "Sparingly Soluble" are qualitative terms from various sources. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

A standardized and reproducible method for determining the solubility of a pharmaceutical compound is essential for accurate characterization. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid drug substance to a specific solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved substance. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Apparatus

-

This compound (specify polymorphic form if known)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

References

An In-Depth Technical Guide to the Degradation Pathways and Kinetics of Chloramphenicol Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and kinetics of chloramphenicol (B1208) palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol. Understanding the stability and degradation profile of this compound is critical for ensuring its therapeutic efficacy and safety. This document details the primary degradation routes, the kinetics of these processes, and the experimental methodologies used for their characterization.

Introduction

Chloramphenicol palmitate is the palmitic acid ester of chloramphenicol, designed to mask the bitter taste of the parent drug, particularly for pediatric oral suspensions.[1] Its therapeutic activity is dependent on its in vivo hydrolysis to the active form, chloramphenicol.[2][3] This hydrolysis is primarily facilitated by intestinal esterases.[2] The stability of this compound, both in its formulation and during its transit to the site of enzymatic hydrolysis, is a key factor in its bioavailability and overall effectiveness.

Chemical Structures

The degradation of this compound primarily involves the cleavage of the ester bond to yield chloramphenicol and palmitic acid. The subsequent degradation of chloramphenicol can then occur.

| Compound | Chemical Structure |

| This compound |  |

| Chloramphenicol |  |

| Palmitic Acid |  |

| 2-Amino-1-(4-nitrophenyl)propane-1,3-diol |  |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester linkage. Once formed, chloramphenicol itself is susceptible to further degradation under various conditions, including acidic, alkaline, thermal, oxidative, and photolytic stress.

Hydrolytic Degradation

Enzymatic Hydrolysis: The principal in vivo degradation pathway is the enzymatic hydrolysis of the ester bond by intestinal esterases, such as pancreatin, to release active chloramphenicol and palmitic acid.[4][5] This process is crucial for the bioavailability of the drug.

Chemical Hydrolysis: this compound can also undergo chemical hydrolysis, which is influenced by pH and temperature. The stability of the ester bond is generally greater in acidic conditions and decreases as the pH becomes more alkaline.

The degradation of the active chloramphenicol molecule is also pH-dependent. In alkaline conditions (pH > 10), chloramphenicol degrades to form 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[6] It is more stable in acidic conditions.[6]

Kinetics of Degradation

Quantitative data on the degradation kinetics of this compound is limited in publicly available literature. However, studies on the degradation of chloramphenicol provide valuable insights into the stability of the active moiety.

Chemical Degradation Kinetics of Chloramphenicol

The degradation of chloramphenicol has been studied under various stress conditions.

| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference(s) |

| Acidic Hydrolysis | 0.1 N HCl | 2 hours at 80°C | 1.913 | [6] |

| 1 N HCl | Not specified | 23.75 | [6] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours at 80°C | 16.053 | [6] |

| 0.1 N NaOH | Not specified | 100 | [6] | |

| Thermal Degradation | Heat | 4 hours at 90°C | 9.652 | [6] |

| Thermal | Not specified | 24 | [6] |

Note: The degradation percentages for chloramphenicol can vary significantly based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound degradation.

In Vitro Enzymatic Hydrolysis Assay

This protocol is adapted from a patented method to determine the rate of enzymatic hydrolysis.[7]

Objective: To quantify the rate of chloramphenicol release from this compound in the presence of simulated intestinal fluid.

Materials:

-

This compound suspension

-

Simulated Intestinal Fluid (Japanese Pharmacopoeia VII)

-

Ox bile dried extract

-

Thermostatic shaker

-

UV-Vis Spectrophotometer

-

Centrifuge

Procedure:

-

Prepare the simulated intestinal fluid and add 0.5% (w/v) of ox bile dried extract.

-

Add a known amount of this compound suspension (equivalent to approximately 30 mg of chloramphenicol) to 100 mL of the prepared simulated intestinal fluid.

-

Incubate the mixture in a thermostatic shaker at 37°C with constant shaking.

-

At predetermined time intervals, withdraw aliquots of the suspension.

-

Immediately centrifuge the aliquots to separate the undissolved this compound.

-

Quantitatively determine the concentration of free chloramphenicol in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 278 nm).

-

Calculate the rate of hydrolysis based on the increase in free chloramphenicol concentration over time.

Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on chloramphenicol, which can be adapted for this compound, followed by analysis using a stability-indicating HPLC method.[8][9]

Objective: To develop and validate a stability-indicating HPLC method to separate and quantify this compound and its degradation products under various stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

Acids (e.g., HCl)

-

Bases (e.g., NaOH)

-

Oxidizing agent (e.g., H₂O₂)

-

HPLC system with a UV or PDA detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Thermostatic water bath

-

Photostability chamber

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60-80°C for a specified period.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60-80°C for a specified period.

-

Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 90°C) for a specified period.

-

Photolytic Degradation: Expose the drug solution to UV and visible light in a photostability chamber.

HPLC Method (Example):

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 4.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 40°C.[8]

-

Detection Wavelength: 230 nm or scan for optimal wavelength.[8]

Procedure:

-

Prepare stock solutions of this compound.

-

Subject the solutions to the different forced degradation conditions as described above.

-

At the end of the exposure period, neutralize the acidic and basic solutions.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent drug peak.

-

Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

The degradation of this compound is a critical aspect influencing its therapeutic performance. The primary pathway is enzymatic hydrolysis to the active chloramphenicol, a process essential for its prodrug function. However, the stability of both the ester and the active moiety can be compromised under various chemical and physical stresses. This guide provides a foundational understanding of the degradation pathways and the experimental approaches to study their kinetics. Further research is warranted to establish a comprehensive quantitative kinetic profile for the hydrolysis of this compound under a wider range of pH and enzymatic conditions to better predict its in vivo behavior and optimize formulation stability.

References

- 1. This compound | 530-43-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Rate studies on dissolution and enzymatic hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissolution and enzymatic hydrolysis of chloramphenicol palmitic and stearic esters [iris.unimore.it]

- 6. journal.uii.ac.id [journal.uii.ac.id]

- 7. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]

- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 9. journal.appconnect.in [journal.appconnect.in]

Chloramphenicol Palmitate: A Technical Guide to Prodrug Design and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the design, synthesis, and mechanism of chloramphenicol (B1208) palmitate, a classic example of a successful prodrug strategy. By masking the intensely bitter taste of the parent antibiotic, chloramphenicol, the palmitate ester significantly improved patient compliance, particularly in pediatric populations, without compromising therapeutic efficacy. This document details the rationale behind its development, its physicochemical properties, synthesis protocols, and pharmacokinetic profile.

Prodrug Design Rationale

Chloramphenicol is a potent, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds.[1][3] However, the clinical utility of oral chloramphenicol is hampered by its extremely bitter taste, leading to poor patient adherence.[4][5]

The primary objective behind the design of chloramphenicol palmitate was to overcome this organoleptic challenge.[6][7][8] The strategy involved converting the active drug into a temporarily inactive, tasteless derivative that would revert to the active form in vivo. This was achieved by esterifying the primary hydroxyl group of chloramphenicol with palmitic acid, a long-chain fatty acid.[9][10]

The resulting ester, this compound, has significantly lower aqueous solubility than the parent drug.[11][12] This reduced solubility prevents the molecule from interacting with taste receptors on the tongue, thus effectively masking the bitterness.[6][12] Once ingested, the prodrug passes through the stomach and into the small intestine, where it is hydrolyzed by intestinal esterases, such as pancreatic lipase, to release the active chloramphenicol for absorption and systemic action.[9][12][13]

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. studyguides.com [studyguides.com]

- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 4. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prodrugs - concept & Applications | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chembk.com [chembk.com]

- 12. Basic concepts and application of prodrug design | PDF [slideshare.net]

- 13. discofinechem.com [discofinechem.com]

chloramphenicol palmitate mechanism of action research

An In-depth Technical Guide on the Mechanism of Action of Chloramphenicol (B1208) Palmitate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that has been a cornerstone in treating various bacterial infections since its discovery.[1][2] Its use in oral formulations is often as chloramphenicol palmitate, a prodrug designed to improve palatability.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, beginning with its bioactivation and culminating in its detailed molecular interaction with the bacterial ribosome. It covers the core inhibitory processes, quantitative binding data, key experimental methodologies for its study, and common bacterial resistance mechanisms. Furthermore, this document explores the off-target effects on mitochondrial protein synthesis and the resultant cellular signaling pathways.

Bioactivation of this compound

This compound is a tasteless ester prodrug of chloramphenicol.[3][4] Upon oral administration, it is inactive and requires hydrolysis in the gastrointestinal tract to release the active chloramphenicol molecule.[3][5] This conversion is efficiently catalyzed by esterase enzymes, primarily pancreatic lipase, in the small intestine, which cleave the ester bond linking chloramphenicol to palmitic acid.[3][4][6] The active chloramphenicol is then absorbed into the bloodstream and distributed to various tissues.[3]

Caption: Bioactivation of the this compound prodrug.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial effect of chloramphenicol is achieved by inhibiting protein synthesis in bacteria.[7][8] It demonstrates selective toxicity by primarily targeting the 70S bacterial ribosome, with a much lower affinity for the 80S ribosomes found in eukaryotic cells.[8][9]

Targeting the 50S Ribosomal Subunit

Chloramphenicol specifically binds to the large 50S subunit of the bacterial ribosome.[8][10][11] This interaction is the foundational step of its inhibitory action. The binding site is located within the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds.[7][9][12]

Binding Site and Molecular Interactions

High-resolution structural studies have identified that chloramphenicol lodges in a hydrophobic crevice in the A-site of the PTC.[7][13] Key interactions involve nucleotides of the 23S rRNA, including A2451, C2452, G2505, and U2506.[7][9][14] The aromatic nitrobenzyl ring of chloramphenicol engages in π–π stacking interactions with the bases of A2451 and C2452.[15][16] The binding process is thought to be a two-step event, starting with the formation of a reversible "encounter complex" followed by a slower conformational change leading to a more stable, inhibitory complex.[7][14]

Inhibition of Peptidyl Transferase Activity

By occupying a critical position within the PTC, chloramphenicol sterically hinders the proper accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) at the A-site.[7][17] This direct competition prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA.[3][12] This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3][11]

Recent studies have revealed a context-specific nature to this inhibition. The efficiency of chloramphenicol is significantly influenced by the amino acid sequence of the nascent polypeptide chain, with preferential inhibition occurring when alanine, serine, or threonine is in the penultimate position of the growing chain.[17][18]

Caption: Inhibition of protein synthesis by chloramphenicol at the PTC.

Quantitative Analysis of Chloramphenicol-Ribosome Interaction

The affinity and inhibitory potency of chloramphenicol have been quantified using various biochemical assays. These values are critical for understanding its efficacy and for the development of new derivatives.

| Parameter | Value (µM) | Bacterial Species / System | Method | Reference(s) |

| Ki (Inhibition Constant) | 0.7 | Escherichia coli system | Puromycin Reaction Kinetics | [19] |

| Ki (Inhibition Constant) | 1.7 | E. coli cell-free system | Puromycin Reaction (IC50 derived) | [20] |

| Ki (Inhibition Constant) | 2.3 - 22.5 | E. coli cell-free system | Puromycin Reaction (IC50 derived) | [20] |

| KD1 (Dissociation Constant) | 2 | E. coli 50S subunit | Equilibrium Dialysis | [21] |

| KD2 (Dissociation Constant) | 200 | E. coli 50S subunit | Equilibrium Dialysis | [21] |

| IC50 (Inhibition) | ~5 | E. coli cell-free system | In Vitro Translation | [16] |

Key Experimental Protocols

Elucidating the mechanism of chloramphenicol has relied on several key experimental techniques.

Experimental Workflow: In Vitro Translation Inhibition Assay

This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.

Caption: Generalized workflow for an in vitro translation inhibition assay.

Protocol: In Vitro Translation Inhibition Assay

This protocol quantifies the inhibitory effect of chloramphenicol on protein synthesis using a commercial E. coli S30 cell-free system and a luciferase reporter.[9][22]

-

Reagent Preparation : Thaw the S30 extract, premix, and other kit components on ice. Prepare a stock solution of chloramphenicol in ethanol (B145695) (e.g., 25 mg/mL) and create a series of dilutions to test a range of final concentrations (e.g., 0.1 µM to 1 mM).[23][24]

-

Reaction Setup : In a 96-well plate or microcentrifuge tubes, combine the S30 cell-free system components according to the manufacturer's protocol.

-

Inhibitor Addition : Add the varying concentrations of chloramphenicol to the respective reaction wells. Include a no-drug control (vehicle only).

-

Template Addition : Add an mRNA template encoding a reporter protein, such as Firefly luciferase.

-

Incubation : Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Quantification : Add a luciferin (B1168401) substrate solution to each well. Measure the resulting luminescence using a luminometer.

-

Data Analysis : Normalize the luminescence signal of the drug-treated samples to the no-drug control. Plot the percentage of inhibition against the logarithm of the chloramphenicol concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Competitive Ribosome Binding Assay

This assay measures the ability of a test compound (chloramphenicol) to displace a fluorescently labeled probe known to bind to the same or an overlapping site on the ribosome.[15][16]

-

Reagents : Prepare a binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20).[15] Prepare purified 70S ribosomes from E. coli. Use a fluorescent probe like BODIPY-erythromycin, which binds to the nascent peptide exit tunnel near the PTC.

-

Complex Formation : In a suitable assay plate, incubate a fixed concentration of 70S ribosomes (e.g., 25 nM) with a fixed concentration of the fluorescent probe (e.g., 4 nM) for 30 minutes at 25°C to form a stable complex.[15]

-

Competition : Add varying concentrations of chloramphenicol to the pre-formed ribosome-probe complex.

-

Equilibration : Incubate the mixture for a sufficient time (e.g., 2 hours) to allow the binding competition to reach equilibrium.[15]

-

Measurement : Measure the fluorescence polarization or anisotropy of each sample. As chloramphenicol displaces the fluorescent probe, the probe tumbles more freely in solution, leading to a decrease in polarization.

-

Data Analysis : Plot the change in fluorescence polarization against the chloramphenicol concentration to determine the IC50 or Ki for binding.

Mechanisms of Bacterial Resistance

Bacterial resistance to chloramphenicol is a significant clinical challenge and typically arises from one of three primary mechanisms:

-

Enzymatic Inactivation : This is the most common mechanism, mediated by chloramphenicol acetyltransferases (CATs).[8][25][26] These enzymes acetylate the two hydroxyl groups of chloramphenicol, creating a derivative that can no longer bind to the ribosome.[4][8]

-

Target Site Modification : Mutations in the 23S rRNA gene, particularly at nucleotides within the PTC binding site (e.g., A2451), can reduce the binding affinity of chloramphenicol for the ribosome.[7][8][27]

-

Active Efflux : Some bacteria possess membrane pumps that actively transport chloramphenicol out of the cell, reducing its intracellular concentration below effective levels.[25][27]

Off-Target Effects: Mitochondrial Protein Synthesis and Cellular Signaling

Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, chloramphenicol can also inhibit protein synthesis within the mitochondria of eukaryotic cells.[28][29] This off-target effect is the basis for some of its significant toxicities, such as dose-related bone marrow suppression.[10][29]

Inhibition of mitochondrial translation leads to mitochondrial dysfunction, which triggers retrograde signaling pathways that communicate this stress from the mitochondria to the nucleus.[28] This can activate various cellular responses, including:

-

PI3K/Akt Pathway : A key pathway involved in cell survival and proliferation, which may be activated as a compensatory response.[28]

-

JNK (c-Jun N-terminal Kinase) Pathway : A stress-activated pathway that can mediate apoptosis.[28]

-

p21 Upregulation : Increased expression of the cell cycle inhibitor p21 has been observed, potentially leading to cell cycle arrest.[28]

References

- 1. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. ldh.la.gov [ldh.la.gov]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. pnas.org [pnas.org]

- 14. benthamopen.com [benthamopen.com]

- 15. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural insights into context-dependent inhibitory mechanisms of chloramphenicol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Chloramphenicol 25 mg/mL Stock Solution [protocols.io]

- 25. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. omicsonline.org [omicsonline.org]

- 28. benchchem.com [benchchem.com]

- 29. journals.asm.org [journals.asm.org]

A Technical Guide to the Discovery and Enduring Utility of Chloramphenicol Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history of use, and key experimental data related to chloramphenicol (B1208) and its prodrug, chloramphenicol palmitate. It is intended to serve as a detailed resource, offering insights into the foundational research that introduced this vital antibiotic and its subsequent adaptations for clinical use.

Executive Summary

Chloramphenicol, a broad-spectrum antibiotic, marked a pivotal moment in the history of medicine as the first to be discovered and subsequently synthesized on a large scale. Isolated in 1947 from the soil bacterium Streptomyces venezuelae, its potent antimicrobial activity against a wide range of pathogens was quickly recognized.[1][2][3] However, the intensely bitter taste of chloramphenicol presented a significant challenge for oral administration, particularly in pediatric populations. This led to the development of this compound, a tasteless ester prodrug, in 1952 by researchers at Parke, Davis & Co.[4] This innovation ensured patient compliance and effective delivery of the active drug. This guide delves into the historical context of these discoveries, presents detailed experimental protocols from the era, summarizes key quantitative data, and illustrates the molecular mechanisms of action and resistance.

Discovery and History of Use

The story of chloramphenicol began in 1947 when a team of researchers, including Paul R. Burkholder, John Ehrlich, and Quentin R. Bartz, in collaboration with Parke, Davis and Company, isolated a new antibiotic from a culture of Streptomyces venezuelae found in a soil sample from Venezuela.[1][2][3][5] This new compound, initially named Chloromycetin®, demonstrated remarkable broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as rickettsiae.[2][6] Its first clinical application was not as an antibacterial but as a highly effective treatment for typhus in 1947-1948.[7]

A significant breakthrough occurred in 1949 when Mildred C. Rebstock and her team at Parke-Davis successfully determined the chemical structure of chloramphenicol and, shortly after, achieved its complete chemical synthesis.[1][3][8][9][10][11] This was a landmark achievement, making chloramphenicol the first antibiotic to be produced commercially by chemical synthesis rather than by microbial fermentation.[8][12]

Despite its efficacy, the bitter taste of chloramphenicol was a major hurdle for oral formulations. To address this, scientists at Parke, Davis & Co. developed this compound, an ester of chloramphenicol and palmitic acid, in 1952.[4] This prodrug is inactive and tasteless, and upon oral administration, it is hydrolyzed by intestinal esterases to release the active chloramphenicol for absorption.[1][4][13] The oral suspension of this compound became a crucial formulation, especially for pediatric use.[4][13]

The use of oral chloramphenicol formulations in the United States ceased in 1991 due to the risk of aplastic anemia, a rare but serious side effect.[1][8] However, it remains on the World Health Organization's List of Essential Medicines and is still used in specific situations and in many parts of the world, particularly for serious infections where other antibiotics are not suitable.[1][6]

Experimental Protocols

Isolation and Purification of Chloramphenicol from Streptomyces venezuelae

The following protocol is a generalized representation of the methods used for the initial isolation and purification of chloramphenicol.

Objective: To isolate and purify chloramphenicol from a fermentation broth of Streptomyces venezuelae.

Methodology:

-

Fermentation: A culture of Streptomyces venezuelae is grown in a suitable nutrient medium under aerobic conditions. The fermentation is carried out for several days to allow for the production of chloramphenicol.[1] A patent from the era describes incubating the culture for three days at 22-24°C on a rotary shaker.[14]

-

Clarification: The fermentation broth is centrifuged or filtered to remove the bacterial cells (mycelia).[1]

-

Solvent Extraction: The clarified broth is extracted with an organic solvent, such as ethyl acetate, in which chloramphenicol is soluble.[1]

-

Adsorption Chromatography: The organic extract is concentrated and then passed through an adsorption column, typically packed with activated charcoal, to which chloramphenicol binds.[1]

-

Elution: The chloramphenicol is then eluted from the column using a more polar solvent.[1]

-

Crystallization: The eluate containing the purified chloramphenicol is concentrated, leading to the crystallization of the antibiotic. The crystals are then collected and dried.[1]

Chemical Synthesis of Chloramphenicol

The first chemical synthesis of chloramphenicol was a significant achievement. The following is a simplified representation of the multi-step synthesis developed by Rebstock and her team.

Objective: To chemically synthesize chloramphenicol.

Starting Material: p-nitroacetophenone

Key Steps:

-

Bromination: p-nitroacetophenone is brominated to form p-nitro-α-bromoacetophenone.

-

Reaction with Hexamethylenetetramine: The resulting compound is reacted with hexamethylenetetramine, followed by hydrolysis to yield p-nitro-α-aminoacetophenone hydrochloride.

-

Acetylation: The amino group is acetylated.

-

Condensation with Formaldehyde: The acetylated compound is condensed with formaldehyde.

-

Reduction: The ketone is reduced to a hydroxyl group.

-

Hydrolysis: The acetyl group is removed by hydrolysis.

-

Resolution of Diastereomers: The resulting racemic mixture is resolved to isolate the biologically active D-threo isomer.

-

Dichloroacetylation: The amino group of the D-threo isomer is acylated with a dichloroacetyl group to yield the final chloramphenicol product.

Synthesis of this compound

This compound is synthesized through the esterification of chloramphenicol with palmitic acid.

Objective: To synthesize this compound from chloramphenicol.

Methodology:

-

Reaction Setup: Chloramphenicol is reacted with palmitoyl (B13399708) chloride (the acid chloride of palmitic acid) in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. The reaction is typically carried out in an organic solvent.

-

Esterification: The primary hydroxyl group of chloramphenicol nucleophilically attacks the carbonyl carbon of palmitoyl chloride, forming the ester linkage and releasing a chloride ion.

-

Purification: The resulting this compound is then purified, often by crystallization, to remove any unreacted starting materials and byproducts. A patent describes a process of melting this compound, mixing it with a hot aqueous solution containing a dispersing agent, and then cooling to form a suspension of fine crystals.[15]

Quantitative Data

The following tables summarize key physicochemical and pharmacokinetic properties of chloramphenicol and this compound.

Table 1: Physicochemical Properties

| Property | Chloramphenicol | This compound |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅[5] | C₂₇H₄₂Cl₂N₂O₆[5] |

| Molecular Weight | 323.13 g/mol [5] | 561.54 g/mol [5] |

| Melting Point | 149-153 °C | 87-95 °C |

| Solubility in Water | Slightly soluble (approx. 2.5 mg/mL) | Practically insoluble |

| logP (Octanol/Water) | 1.14 | ~8.74 |

Note: Some values are approximated from various sources.

Table 2: Pharmacokinetic Properties

| Parameter | Chloramphenicol | This compound |

| Bioavailability (Oral) | ~80%[12][16] | ~80% (as chloramphenicol after hydrolysis)[12][16] |

| Protein Binding | ~60%[16] | N/A (prodrug) |

| Volume of Distribution | 0.6 - 1.0 L/kg[12] | N/A (prodrug) |

| Elimination Half-life | 1.5 - 4.5 hours | N/A (prodrug) |

| Metabolism | Primarily hepatic glucuronidation[17] | Hydrolyzed in the small intestine to chloramphenicol[13][16] |

| Excretion | Primarily renal (as inactive metabolites)[17] | Excreted as chloramphenicol and its metabolites[17] |

| Therapeutic Plasma Conc. | 10-20 µg/mL (peak), 5-10 µg/mL (trough)[17] | N/A |

Mechanism of Action and Resistance

Mechanism of Action: Inhibition of Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[18] It specifically binds to the 50S subunit of the bacterial ribosome, at or near the peptidyl transferase center.[16][18][19][20] This binding prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.[16][18][20]

References

- 1. benchchem.com [benchchem.com]

- 2. publications.aap.org [publications.aap.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. This compound | C27H42Cl2N2O6 | CID 443382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative bioavailability of intravenous and oral chloramphenicol in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics of Chloramphenicol and Chloramphenicol Succinate | Semantic Scholar [semanticscholar.org]

- 13. This compound | 530-43-8 [chemicalbook.com]

- 14. US2483892A - Process for the manufacture of chloramphenicol - Google Patents [patents.google.com]

- 15. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]

- 16. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. gauthmath.com [gauthmath.com]

- 19. benchchem.com [benchchem.com]

- 20. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens [mdpi.com]

Stability of Chloramphenicol Palmitate: An In-depth Technical Guide for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical stability considerations for the formulation of chloramphenicol (B1208) palmitate. Chloramphenicol palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol, is utilized to improve palatability in oral formulations.[1][2] However, its physical and chemical stability presents significant challenges that must be addressed to ensure the safety, efficacy, and shelf-life of the final drug product. This document outlines the key stability-related characteristics of this compound, detailed experimental protocols for stability assessment, and strategies for the development of robust formulations.

Core Stability Challenges and Considerations

The stability of this compound in a drug formulation is primarily influenced by its polymorphic nature and susceptibility to hydrolysis. These factors are, in turn, affected by environmental conditions such as temperature, pH, and light, as well as the excipients used in the formulation.

Polymorphism

This compound is known to exist in multiple polymorphic forms, most notably forms A, B, and C (also referred to as α, β, and γ).[3][4] These polymorphs exhibit different physicochemical properties, which have a profound impact on the drug's bioavailability and stability.

-

Form A (α): This is the most thermodynamically stable polymorph but is biologically inactive due to its low solubility and dissolution rate.[3][4]

-

Form B (β): This is a metastable polymorph that is biologically active due to its higher solubility and faster dissolution compared to Form A.[3]

-

Form C (γ): This is the most soluble but also the most unstable polymorph.[3]

The interconversion between these polymorphs can be induced by temperature and mechanical stress, such as grinding.[5] For instance, heating polymorph B at 82°C can lead to its complete conversion to the inactive polymorph A.[5] Therefore, controlling the polymorphic form of this compound throughout the manufacturing process and during storage is crucial for ensuring consistent therapeutic efficacy.

Hydrolysis

This compound is an ester prodrug that requires in vivo hydrolysis by intestinal esterases to release the active chloramphenicol.[6] However, it is also susceptible to chemical hydrolysis, which can occur during storage, particularly in aqueous formulations like oral suspensions. The primary degradation pathway is the hydrolysis of the ester linkage to yield chloramphenicol and palmitic acid. The active chloramphenicol is then susceptible to further degradation, primarily through hydrolysis of its amide linkage, especially under acidic or alkaline conditions.[7][8]

Influence of pH and Temperature

Temperature is a critical factor affecting both the chemical degradation rate and the potential for polymorphic conversion. The rate of chloramphenicol degradation in solution follows pseudo-first-order kinetics and increases with temperature, as can be modeled by the Arrhenius equation.[7][10]

Quantitative Stability Data

The following tables summarize key quantitative data related to the stability of chloramphenicol and its palmitate ester. It is important to note that specific degradation kinetics for this compound in various formulation matrices are not extensively published. The data for chloramphenicol is provided to illustrate the impact of environmental factors.

Table 1: Polymorphic Forms of this compound

| Polymorph | Stability | Bioavailability | Key Characteristics |

| Form A (α) | Thermodynamically stable | Inactive | Low solubility and dissolution rate.[3] |

| Form B (β) | Metastable | Active | Higher solubility and dissolution rate than Form A.[3] |

| Form C (γ) | Unstable | - | Most soluble form.[3] |

Table 2: Influence of Temperature on Polymorphic Transformation

| Initial Polymorph | Temperature (°C) | Time | Resulting Polymorph | Reference |

| Form B | 82 | 1600 minutes | Complete conversion to Form A | [5] |

| Form C | 50 | - | Conversion to Form B | [5] |

| Form C | 75 | - | Conversion to Form B, then to Form A | [5] |

Table 3: Degradation of Chloramphenicol under Forced Conditions

| Stress Condition | Degradation (%) | Key Degradation Products | Reference |

| Acidic (1N HCl, 80°C, 2h) | 23.75 | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | [3] |

| Alkaline (0.1N NaOH, 80°C, 2h) | 100 | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | [3] |

| Thermal (90°C, 4h) | 24 | - | [8] |

| Oxidative (H₂O₂, RT) | - | Degraded products with different Rf values | [9] |

| Photochemical | - | Degraded products with different Rf values | [9] |

Note: The degradation percentages are for the active chloramphenicol molecule and may vary depending on the specific formulation.

Experimental Protocols for Stability Studies

Robust stability testing is essential to establish the shelf-life and appropriate storage conditions for a this compound formulation. The following are detailed methodologies for key stability-indicating experiments.

Stability-Indicating HPLC Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products and other formulation excipients.

Objective: To develop and validate an HPLC method capable of resolving this compound, chloramphenicol, and potential degradation products.

Materials and Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound Reference Standard

-

Chloramphenicol Reference Standard

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphate (B84403) buffer components

-

0.45 µm membrane filters

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 4.0) in a 30:70 (v/v) ratio.[6]

-

Flow Rate: 1.0 mL/minute.[6]

-

Column Temperature: 40°C.[6]

-

Detection Wavelength: 230 nm.[6]

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the drug molecule.[11]

Objective: To investigate the degradation of this compound under various stress conditions to elucidate degradation pathways and confirm the specificity of the stability-indicating HPLC method.

Procedure:

-

Sample Preparation: Prepare solutions or suspensions of this compound in a suitable solvent or the formulation vehicle.

-

Stress Conditions (as per ICH guidelines):

-

Acid Hydrolysis: Treat the sample with 0.1N HCl at 80°C for 2 hours.[9]

-

Base Hydrolysis: Treat the sample with 0.1N NaOH at 80°C for 2 hours.[9]

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug or formulation to dry heat at 90°C for 4 hours.[8]

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using the validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug product under recommended storage conditions.

Objective: To evaluate the physical and chemical stability of the this compound formulation over time under specified storage conditions.

Protocol:

-

Batch Selection: Use at least three primary batches of the final formulation in the intended commercial packaging.

-

Storage Conditions (as per ICH guidelines):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Parameters to be Monitored:

-

Physical: Appearance, color, odor, pH, viscosity, particle size distribution, and resuspendability (for suspensions).

-

Chemical: Assay of this compound, content of chloramphenicol and other degradation products, and polymorphic form (using XRD or DSC).

-

Microbiological: Microbial limits testing.

-

Excipient Compatibility Studies

Objective: To assess the potential interactions between this compound and the selected excipients to ensure the stability of the final formulation.

Procedure:

-

Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient in a 1:1 ratio.

-

Moisture Addition: To accelerate potential interactions, a small amount of water (e.g., 5-10%) can be added to the binary mixtures.

-

Storage: Store the binary mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks). A control sample of this compound alone should also be stored under the same conditions.

-

Analysis: Analyze the samples at initial and final time points for any physical changes (color, caking) and chemical degradation using the stability-indicating HPLC method. Compare the degradation profile of the binary mixtures to that of the pure drug.

Visualizations of Key Processes

Degradation Pathway of this compound

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Workflow for Stability Testing

Caption: General workflow for conducting stability studies of a drug product.

Logical Relationship of Factors Affecting Stability

Caption: Interrelationship of key factors influencing formulation stability.

Conclusion

The successful formulation of a stable this compound product requires a thorough understanding of its polymorphic nature and susceptibility to hydrolysis. Careful control of the manufacturing process to ensure the presence of the desired polymorph, along with the selection of appropriate excipients and pH to minimize hydrolytic degradation, are paramount. The implementation of a robust stability testing program, including the use of a validated stability-indicating analytical method and comprehensive forced degradation studies, is essential for establishing a suitable shelf-life and ensuring the delivery of a safe and effective medication to the patient. This guide provides the foundational knowledge and experimental framework for researchers and developers to navigate the stability challenges associated with this compound formulations.

References

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. journal.uii.ac.id [journal.uii.ac.id]

- 4. A stability study of chloramphenicol in topical formulations * | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Surface area and crystallinity of Form A of chloramphenicol palmitic and stearic esters: which one is the limiting factor in the enzymatic hydrolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Hydrolysis Rate of Chloramphenicol Palmitate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction